(E)-N-(2,4-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

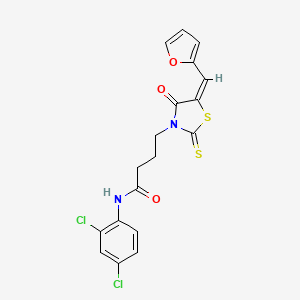

This compound features a thiazolidinone core substituted with a furan-2-ylmethylene group at position 5, a 2-thioxo moiety at position 2, and a 4-oxo group. The butanamide side chain terminates in an N-(2,4-dichlorophenyl) substituent. Its molecular formula is C₁₈H₁₃Cl₂N₂O₃S₂, with a molecular weight of approximately 442.34 g/mol. Structural analogs often modify these substituents to tune physicochemical or biological properties .

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S2/c19-11-5-6-14(13(20)9-11)21-16(23)4-1-7-22-17(24)15(27-18(22)26)10-12-3-2-8-25-12/h2-3,5-6,8-10H,1,4,7H2,(H,21,23)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJGXFMKSARUPI-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2,4-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolidinone ring, a furan moiety, and a dichlorophenyl group. Its molecular formula is with a molecular weight of approximately 442.37 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H13Cl2NO3S |

| Molecular Weight | 442.37 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that thiazolidinone derivatives possess antibacterial and antifungal activity against various pathogens. For instance, compounds derived from thiazolidinone structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against Staphylococcus aureus and Candida albicans .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of thiazolidinone derivatives. In particular, derivatives containing the furan moiety have been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). The mechanisms often involve the induction of apoptosis and cell cycle arrest at the G1 phase . For example, one study reported IC50 values in the low micromolar range for certain derivatives against these cell lines .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells through the activation of caspases.

- Antioxidant Properties : Some derivatives have shown potential in scavenging reactive oxygen species (ROS), which contributes to their cytoprotective effects .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including those structurally related to this compound. Results indicated that compounds with a dichlorophenyl substituent exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts.

Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor activity of this compound against human cancer cell lines, it was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 value of 6.5 μM. The study concluded that this compound could serve as a lead for further development in cancer therapy .

Comparison with Similar Compounds

Key Structural Differences

Impact of Substituents on Properties

- Dichlorophenyl vs. Ethoxy groups (electron-donating) may stabilize resonance structures in the thiazolidinone core, altering reactivity .

- Furan vs. This difference could influence binding interactions with biological targets .

- Thioxo vs. Dioxo Groups: The 2-thioxo moiety in the target compound and ’s analog introduces sulfur-based nucleophilicity, whereas the dioxo group in ’s compound may favor keto-enol tautomerism .

Research Findings and Implications

- Physicochemical Properties: The target compound’s dichlorophenyl group likely confers greater metabolic stability compared to ethoxyphenyl analogs, as chlorine atoms resist oxidative degradation . Predicted pKa values (e.g., ~14.20 for ’s compound) suggest that basic nitrogen atoms in the thiazolidinone ring may protonate under physiological conditions, affecting solubility and bioavailability .

- The furan substituent’s electronegativity might enhance interactions with polar enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.